
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine, also known as 4C-BZP, is a synthetic compound belonging to the piperazine family. It is a psychoactive drug that has been widely studied for its potential therapeutic applications in various fields.
科学的研究の応用
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have also suggested that 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine may have potential as a treatment for depression, anxiety, and addiction.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine are not well understood. Studies have suggested that it may increase the release of serotonin and dopamine in the brain, which could lead to its psychoactive effects. It has been shown to produce effects similar to those of amphetamines, including increased alertness, euphoria, and energy.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It has also been shown to produce consistent and reproducible effects in animal studies. However, its psychoactive effects may make it difficult to use in certain experimental designs, and its potential for abuse may limit its use in clinical research.
将来の方向性
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies could also investigate its mechanism of action and its effects on other neurotransmitter systems. Additionally, research could focus on developing new compounds based on the structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine that could have improved therapeutic efficacy and reduced side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its mechanism of action involves its interaction with serotonin and dopamine receptors in the brain, and it has been shown to produce psychoactive effects similar to those of amphetamines. While it has potential as a treatment for depression, anxiety, and addiction, further research is needed to fully understand its biochemical and physiological effects and its potential therapeutic applications.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through recrystallization or column chromatography. The chemical structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is shown below:
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYPULVYAZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(2-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

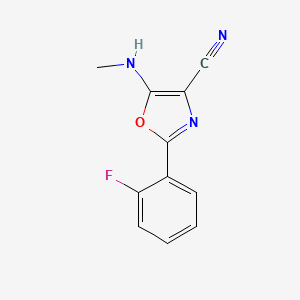

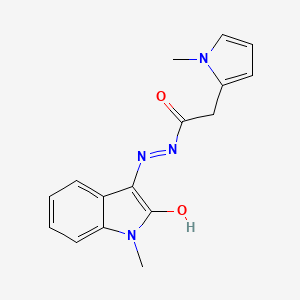
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
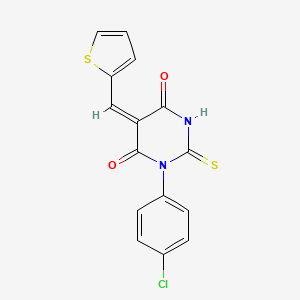
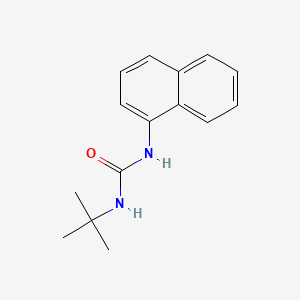
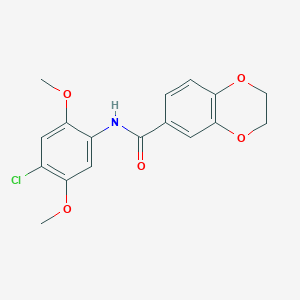
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
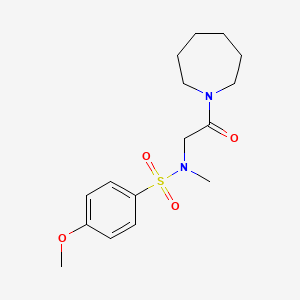
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
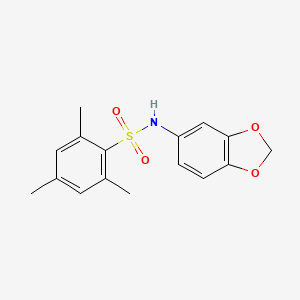
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)